molecular formula C8H10ClNO B3123082 4-Chloro-2-(dimethylamino)phenol CAS No. 30427-17-9

4-Chloro-2-(dimethylamino)phenol

Cat. No.: B3123082
CAS No.: 30427-17-9
M. Wt: 171.62 g/mol
InChI Key: DJHCIEWWUDTBEC-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethylamino)phenol is an organic compound with the molecular formula C9H12ClNO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a chlorine atom, and the hydrogen atom in the ortho position is replaced by a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-Chloro-2-(dimethylamino)phenol has several applications in scientific research:

Safety and Hazards

“4-Chloro-2-(dimethylamino)phenol” is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(dimethylamino)phenol can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of ethanol as a solvent and a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar structure but with a methyl group instead of a dimethylamino group.

    4-Dimethylaminophenol: Similar structure but without the chlorine atom.

    4-Chloro-2-aminophenol: Similar structure but with an amino group instead of a dimethylamino group.

Uniqueness

4-Chloro-2-(dimethylamino)phenol is unique due to the presence of both a chlorine atom and a dimethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and unique reactivity in chemical reactions .

Properties

IUPAC Name

4-chloro-2-(dimethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHCIEWWUDTBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738599
Record name 4-Chloro-2-(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30427-17-9
Record name 4-Chloro-2-(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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